molecular formula C17H14N2O4S B1610400 6-naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalic acid CAS No. 62284-86-0

6-naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalic acid

Cat. No.: B1610400
CAS No.: 62284-86-0
M. Wt: 342.4 g/mol
InChI Key: LVBSSRLESHNUHX-UHFFFAOYSA-N
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Description

6-naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalic acid is a compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antibacterial properties . The compound is often used in scientific research due to its potential therapeutic applications.

Preparation Methods

The synthesis of 6-naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions. The product is formed upon heating the reagent mixture in benzene for 2-4 hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

6-naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents.

Mechanism of Action

The mechanism of action of 6-naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole involves its interaction with various molecular targets and pathways. For instance, it has been shown to suppress the growth of cancer cells by interfering with specific cellular processes . The exact molecular targets and pathways may vary depending on the specific application and context.

Biological Activity

6-Naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole; oxalic acid (CAS No. 62284-86-0) is a compound belonging to the imidazo[2,1-b][1,3]thiazole class, recognized for its diverse biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, antimicrobial, and antibacterial properties.

  • Molecular Formula : C17H14N2O4S
  • Molecular Weight : 342.4 g/mol
  • IUPAC Name : 6-naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole; oxalic acid

Anticancer Activity

Research indicates that 6-naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole exhibits significant anticancer properties. It has shown efficacy against various cancer cell lines:

Cell Line IC50 Value (µg/mL) Reference
MCF-72.21
HepG21.67
BGC-8231.11
A549Not specified

The mechanism of action involves the suppression of cancer cell growth through interference with specific cellular processes.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. It demonstrates potential in reducing inflammation markers and has been linked to pathways involving cytokine modulation.

Antimicrobial and Antibacterial Activities

Studies have highlighted the antimicrobial properties of this compound against various pathogens. Its effectiveness against bacteria and fungi suggests potential applications in treating infections.

The biological activity of 6-naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer proliferation and inflammatory responses.
  • Cell Cycle Interference : It disrupts the normal cell cycle progression in cancer cells.

Case Studies

Several studies have documented the biological efficacy of this compound:

  • Antitumor Activity : A study assessed the antitumor activity of related thiazole derivatives and found that those with similar structures exhibited higher inhibitory activity than standard treatments like 5-Fluorouracil (5-Fu) against multiple cancer cell lines .
  • Inflammation Modulation : Another investigation highlighted its potential in modulating inflammatory responses through specific signaling pathways .

Properties

IUPAC Name

6-naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2S.C2H2O4/c1-2-4-12-9-13(6-5-11(12)3-1)14-10-17-7-8-18-15(17)16-14;3-1(4)2(5)6/h1-9,14H,10H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBSSRLESHNUHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C2N1C=CS2)C3=CC4=CC=CC=C4C=C3.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90493700
Record name Oxalic acid--6-(naphthalen-2-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90493700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62284-86-0
Record name Oxalic acid--6-(naphthalen-2-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90493700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalic acid
Reactant of Route 2
6-naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalic acid
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6-naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalic acid
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6-naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalic acid
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6-naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalic acid
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6-naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalic acid

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